1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

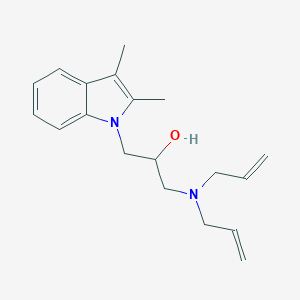

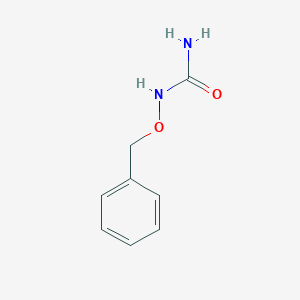

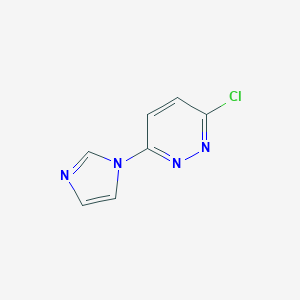

1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (DMT-CCA) is a naturally occurring alkaloid found in a variety of plants and fungi. It has a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of β-carboline alkaloids, including DMT-CCA, has been a focus of interest due to their diverse biological activities . The oxidative dehydrogenation of 1-aryl (hetaryl)-1,2,3,4-tetrahydro-9Н-β-carboline-3-carboxylic acids derivatives with dimethyl sulfoxide has been studied. This reaction leads to the formation of 1-aryl (hetaryl)-9Н-β-carbolines, indicating a pathway for synthesizing specific chemical structures.Molecular Structure Analysis

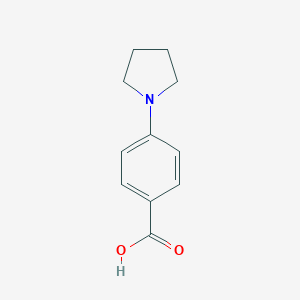

The molecular structure of DMT-CCA consists of a tricyclic, pyridine-fused indole framework . The InChI code for this compound is 1S/C14H16N2O2/c1-14 (2)12-9 (7-11 (16-14)13 (17)18)8-5-3-4-6-10 (8)15-12/h3-6,11,15-16H,7H2,1-2H3, (H,17,18) .Chemical Reactions Analysis

The oxidative dehydrogenation of 1-aryl (hetaryl)-1,2,3,4-tetrahydro-9Н-β-carboline-3-carboxylic acids derivatives with dimethyl sulfoxide has been studied. This reaction leads to the formation of 1-aryl (hetaryl)-9Н-β-carbolines.Physical And Chemical Properties Analysis

The molecular weight of DMT-CCA is 244.29 . The InChI key for this compound is CWGHZIOJFVTEPN-UHFFFAOYSA-N .Scientific Research Applications

Presence in Foodstuffs and Human Fluids

1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (MTCA) and its related compounds have been identified in various foodstuffs, human urine, and human milk. This suggests a potential role in human metabolism and dietary intake. These compounds are considered precursors to mutagenic N-nitroso compounds and are believed to be produced through fermentation or condensation processes in foods (Adachi et al., 1991).

Chemical Synthesis and Reactions

The oxidative dehydrogenation of 1-aryl(hetaryl)-1,2,3,4-tetrahydro-9Н-β-carboline-3-carboxylic acids derivatives with dimethyl sulfoxide has been studied. This reaction leads to the formation of 1-aryl(hetaryl)-9Н-β-carbolines, indicating a pathway for synthesizing specific chemical structures (Abramyants et al., 2016).

Analytical Methodology

Advanced methodologies such as high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry have been developed for the analysis of 1,2,3,4-tetrahydro-β-carboline derivatives. These techniques provide sensitive detection and are crucial for research involving these compounds (Gutsche & Herderich, 1997).

Antioxidant Properties

Studies have found that tetrahydro-β-carboline alkaloids in fruits and fruit juices act as antioxidants and free radical scavengers. This finding suggests potential health implications and the biological significance of these compounds (Herraiz & Galisteo, 2003).

Mechanism of Action

While the exact mechanism of action for DMT-CCA is not specified in the search results, β-carboline alkaloids have been found to exhibit a range of pharmacological activities, making them desirable as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, or antimicrobial drug candidates .

Future Directions

The growing potential inherent in β-carboline alkaloids, including DMT-CCA, encourages many researchers to address the challenges of the synthesis of natural products containing complex β-carboline frameworks . The fascinating diversity of structures and medicinal potential inherent in them encourage several researchers to deal with the synthesis of β-carboline containing natural products and their synthetic derivatives .

properties

IUPAC Name |

1,1-dimethyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2)12-9(7-11(16-14)13(17)18)8-5-3-4-6-10(8)15-12/h3-6,11,15-16H,7H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGHZIOJFVTEPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10316043 |

Source

|

| Record name | 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10316043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73198-03-5 |

Source

|

| Record name | 73198-03-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10316043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)